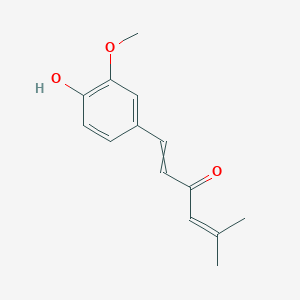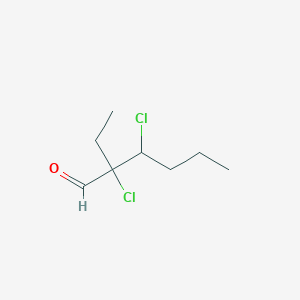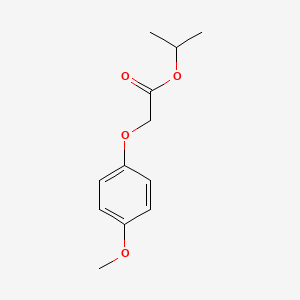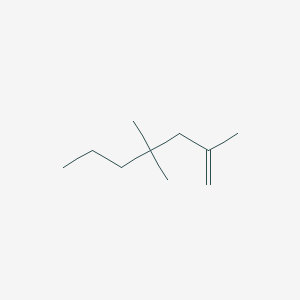
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate is a chemical compound known for its unique structural properties It consists of a fluorinated phenyl ring and a cyclohexane carboxylate moiety, both substituted with pentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Alkylation: Attachment of the pentyl group to the phenyl ring via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: Formation of the ester linkage by reacting 4-pentylcyclohexanecarboxylic acid with the fluorinated phenyl compound in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and binding affinity to hydrophobic sites. The ester linkage allows for hydrolysis, releasing active metabolites that can interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-ethylphenyl 4-ethylcyclohexane-1-carboxylate
- 2-Fluoro-4-butylphenyl 4-butylcyclohexane-1-carboxylate
- 2-Fluoro-4-hexylphenyl 4-hexylcyclohexane-1-carboxylate
Uniqueness
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties
Propiedades
Número CAS |
90311-39-0 |
|---|---|
Fórmula molecular |
C23H35FO2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(2-fluoro-4-pentylphenyl) 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H35FO2/c1-3-5-7-9-18-11-14-20(15-12-18)23(25)26-22-16-13-19(17-21(22)24)10-8-6-4-2/h13,16-18,20H,3-12,14-15H2,1-2H3 |
Clave InChI |
AWWXAJPZIHTBHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)CCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)


![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)





![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)


